molecular formula C18H21NO2 B2545914 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 859860-64-3

4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2545914
CAS No.: 859860-64-3
M. Wt: 283.371
InChI Key: NNOGOHWRRBOLTB-UHFFFAOYSA-N
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Description

4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring attached to a chromenone core, which is a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the piperidine moiety. The chromenone core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective reduction, and protective group strategies to facilitate the synthesis and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperidine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound .

Scientific Research Applications

4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the chromenone core may participate in redox reactions or other biochemical processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chromenone-based molecules. Examples are:

Uniqueness

What sets 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one apart is its unique combination of a piperidine ring and a chromenone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18-11-15(12-19-7-2-1-3-8-19)16-9-13-5-4-6-14(13)10-17(16)21-18/h9-11H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGOHWRRBOLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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